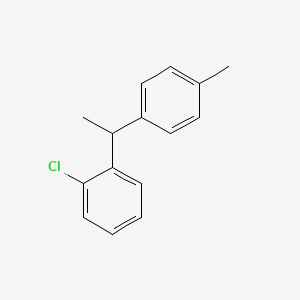

![molecular formula C19H19F6NO4 B6348547 4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-71-2](/img/structure/B6348547.png)

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Bis(trifluoromethyl)benzoic acid is a significant metabolite formed during metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation . It has a molecular formula of C9H4F6O2 and a molecular weight of 258.12 .

Synthesis Analysis

The synthesis of compounds related to 3,5-Bis(trifluoromethyl)benzoic acid has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives involved the reaction of 3′,5′-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form the hydrazone intermediate, which on reaction with the Vilsmeier-Haack reagent formed the pyrazole aldehyde .Molecular Structure Analysis

The molecular structure of 3,5-Bis(trifluoromethyl)benzoic acid consists of a benzene ring substituted with two trifluoromethyl groups and a carboxylic acid group .Physical And Chemical Properties Analysis

3,5-Bis(trifluoromethyl)benzoic acid is a solid with a melting point of 142-143 °C (lit.) .Aplicaciones Científicas De Investigación

Antibacterial Agents

The compound exhibits potent antimicrobial activity against drug-resistant bacteria. Researchers have synthesized pyrazole derivatives containing this moiety, which effectively inhibit the growth of planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus strains. Some lead compounds even demonstrate bactericidal effects and efficacy against S. aureus biofilms .

Organic Synthesis Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif within this compound serves as a privileged motif in H-bond catalysts. It is widely employed in promoting organic transformations, making it valuable in synthetic chemistry .

Internal Standard in Analytical Chemistry

4-(Trifluoromethyl)benzoic acid, a precursor to our compound, is used as an internal standard during ultra-trace analysis of fluorinated aromatic carboxylic acids by gas chromatography/mass spectrometry (GC/MS) .

Drug Development

The compound’s unique structure and trifluoromethyl groups make it an interesting candidate for drug development. Researchers have explored its potential as a building block for novel pharmaceuticals, especially in the context of combating antibiotic-resistant pathogens .

Anticancer Agents

While not directly studied for this purpose, the presence of the spiro[4.5]decane-3-carboxylic acid scaffold suggests potential for anticancer drug design. Further investigations could explore its interactions with cellular targets .

Materials Science

The trifluoromethyl-substituted benzoyl group may find applications in materials science, such as functional coatings or polymers. Its unique electronic properties could contribute to novel materials with tailored properties .

Safety and Hazards

Propiedades

IUPAC Name |

4-[3,5-bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F6NO4/c1-10-2-4-17(5-3-10)26(14(9-30-17)16(28)29)15(27)11-6-12(18(20,21)22)8-13(7-11)19(23,24)25/h6-8,10,14H,2-5,9H2,1H3,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDHUBSCSIKUDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F6NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3,5-Bis(trifluoromethyl)benzoyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Furan-2-carbonyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348465.png)

![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348472.png)

![4-(2-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348480.png)

![4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348484.png)

![8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348485.png)

![8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348515.png)

![8-Methyl-4-(4-phenylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348521.png)

![4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348535.png)

![8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348540.png)

![4-(3-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348552.png)

![4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348557.png)

![4-(2-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348558.png)

![4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348570.png)